tert-butyl 1H-indol-4-yl carbonate synthesis pathway
tert-butyl 1H-indol-4-yl carbonate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-butyl 1H-indol-4-yl carbonate
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 1H-indol-4-yl carbonate, a key intermediate in pharmaceutical research and drug development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process control, including regioselectivity and troubleshooting. The synthesis is grounded in the selective O-acylation of 4-hydroxyindole using di-tert-butyl dicarbonate. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable building block.
Introduction and Strategic Importance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring at specific positions is crucial for modulating biological activity. 4-Hydroxyindole, in particular, serves as a versatile starting material. However, its phenolic hydroxyl group and the indole N-H proton are both nucleophilic, posing a challenge for selective chemical transformations.
The title compound, tert-butyl 1H-indol-4-yl carbonate (CAS 1093759-65-9), is an essential intermediate where the 4-position hydroxyl group is masked with a tert-butoxycarbonyl (Boc) protecting group.[1][2][3] This protection strategy is advantageous because the Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[4] This guide details a reliable synthesis pathway, focusing on the critical aspects of achieving high regioselectivity for O-acylation over N-acylation.
Compound Data Table
| Property | Value | Reference |
| Chemical Name | tert-butyl 1H-indol-4-yl carbonate | [1] |
| CAS Number | 1093759-65-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | [5] |
| InChI Key | SVSODYSTAWACLJ-UHFFFAOYSA-N | [1] |
Retrosynthetic Analysis and Strategy
The synthesis of tert-butyl 1H-indol-4-yl carbonate is conceptually straightforward, relying on the formation of a carbonate ester bond. The primary retrosynthetic disconnection breaks the C-O bond of the carbonate, identifying 4-hydroxyindole and a suitable tert-butoxycarbonylating agent as the key precursors.
Managing Regioselectivity: O- vs. N-Acylation
The indole N-H has a pKa of approximately 17, making it significantly less acidic than the phenolic O-H (pKa ≈ 10). Under the reaction conditions using a mild base like triethylamine (pKa of conjugate acid ≈ 10.7), the equilibrium strongly favors the deprotonation of the more acidic phenol. This difference in acidity is the cornerstone of achieving high regioselectivity. The use of stronger bases (e.g., NaH) would lead to competitive or complete N-acylation and must be avoided. [6]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | Source |
| 4-Hydroxyindole | 133.15 | 10.0 | 1.33 g | >98% | Commercially available |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 (1.2 eq) | 2.62 g | >97% | Commercially available |
| Triethylamine (TEA) | 101.19 | 15.0 (1.5 eq) | 2.08 mL | >99% | Distilled from CaH₂ |
| Tetrahydrofuran (THF) | - | - | 40 mL | Anhydrous | Solvent purification system |
| Ethyl Acetate (EtOAc) | - | - | ~200 mL | Reagent grade | - |
| Saturated aq. NH₄Cl | - | - | ~50 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | Granular | - |
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxyindole (1.33 g, 10.0 mmol).
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Dissolution: Add anhydrous tetrahydrofuran (40 mL) to the flask and stir at room temperature until all the solid dissolves.
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Addition of Base: Add triethylamine (2.08 mL, 15.0 mmol) to the solution via syringe. Stir for 5 minutes.
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Addition of Acylating Agent: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in a minimal amount of THF (~5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes. Note: Gas evolution (CO₂) will be observed. [7]5. Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-hydroxyindole) is polar, while the product is significantly less polar.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford tert-butyl 1H-indol-4-yl carbonate as a white to off-white solid.
-
Drying: Dry the purified product under high vacuum to remove residual solvents.
Process Workflow Diagram
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized tert-butyl 1H-indol-4-yl carbonate, the following analytical techniques are recommended:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole ring protons, the indole N-H proton (a broad singlet), and a sharp singlet at approximately 1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 carbon atoms, including the distinct signal for the carbonate carbonyl carbon (~150-155 ppm) and the quaternary and methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
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Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretch of the indole (~3400 cm⁻¹) and the C=O stretch of the carbonate group (~1760 cm⁻¹).
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care. It is moisture-sensitive.
-
Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle only in a fume hood.
-
Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon storage. Use anhydrous grade from a freshly opened container or a solvent purification system.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive 4-hydroxyindole (oxidized).2. Wet solvent or reagents.3. Insufficient base. | 1. Use fresh, high-purity 4-hydroxyindole.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use freshly distilled TEA. |
| Formation of Side Product(s) | 1. N-acylation product observed.2. Reaction of base with Boc₂O. | 1. Avoid stronger bases. Ensure temperature does not exceed room temperature.2. Add Boc₂O slowly to the reaction mixture. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough Boc₂O. | 1. Allow the reaction to stir for a longer period, monitoring by TLC.2. Use at least 1.2 equivalents of Boc₂O. |
| Difficult Purification | Co-elution of product with unreacted Boc₂O or byproducts. | 1. Quench the reaction thoroughly.2. Use a slow gradient during column chromatography for better separation. |
Conclusion
The synthesis of tert-butyl 1H-indol-4-yl carbonate is reliably achieved through the selective O-acylation of 4-hydroxyindole with di-tert-butyl dicarbonate. The key to success lies in leveraging the differential acidity of the phenolic hydroxyl group and the indole N-H proton, employing a mild base such as triethylamine to ensure high regioselectivity. The detailed protocol and troubleshooting guide provided herein offer a robust framework for the efficient and reproducible production of this important synthetic intermediate, facilitating further research and development in medicinal chemistry.
References
- finetech industry limited.
- King-Pharm.
- AiFChem.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Sigma-Aldrich.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- J&K Scientific LLC. BOC Protection and Deprotection.
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
- Suzhou Highfine Biotech Co.,Ltd.
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
- Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
Sources
- 1. tert-butyl 1H-indol-4-yl carbonate | CAS: 1093759-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. tert-butyl 1H-indol-4-yl carbonate [1093759-65-9] | King-Pharm [king-pharm.com]
- 3. 1093759-65-9 | tert-Butyl 1H-indol-4-yl carbonate - AiFChem [aifchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
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